Coenzyme A (trilithium)

Description

Historical Context of Coenzyme A (trilithium) Discovery and Early Research

The discovery of Coenzyme A is a landmark in the history of biochemistry. In 1945, Fritz Albert Lipmann, a German-American biochemist, first identified a heat-stable cofactor required for acetylation reactions in pigeon liver extracts. ebsco.comrucares.orgimrpress.com He named this molecule Coenzyme A, with the "A" standing for "activation of acetate (B1210297)." rockefeller.edu This discovery was a significant breakthrough in understanding intermediary metabolism. wikipedia.org

Lipmann's early research, for which he was awarded the Nobel Prize in Physiology or Medicine in 1953 alongside Hans Adolf Krebs, demonstrated that Coenzyme A is a central molecule linking the metabolism of carbohydrates, fats, and amino acids. ebsco.comrucares.orgwikipedia.org His work, and that of others at institutions like Harvard Medical School and Massachusetts General Hospital, led to the determination of its complex structure in the early 1950s. wikipedia.org This foundational research opened the door to understanding the myriad of metabolic roles that Coenzyme A and its derivatives play within the cell. caldic.com

Key Milestones in the Discovery and Early Research of Coenzyme A

| Year | Milestone | Key Scientist(s) | Significance |

| 1937 | Discovery of the citric acid cycle (Krebs cycle). imrpress.com | Hans Adolf Krebs | Provided the framework for understanding cellular respiration. imrpress.com |

| 1945 | Discovery of Coenzyme A. ebsco.comrucares.orgimrpress.com | Fritz Albert Lipmann | Identified the key cofactor for acetyl group transfer. ebsco.comrucares.orgimrpress.com |

| Early 1950s | Determination of the structure of Coenzyme A. wikipedia.org | Fritz Lipmann and colleagues | Elucidated the chemical nature of the coenzyme. wikipedia.org |

| 1953 | Nobel Prize in Physiology or Medicine awarded. ebsco.comrucares.orgwikipedia.org | Fritz Albert Lipmann and Hans Adolf Krebs | Recognized the profound importance of their discoveries in metabolism. ebsco.comrucares.orgwikipedia.org |

| 1964 | Nobel Prize in Physiology or Medicine awarded. caldic.com | Feodor Lynen | Awarded for his discovery of acetyl-CoA and its role in fatty acid metabolism. caldic.com |

Central Role of Coenzyme A (trilithium) in Cellular Metabolism and Beyond

Coenzyme A is at the heart of cellular metabolism, participating in over 100 different reactions. coenzalabs.comnih.gov Its primary function is to act as a carrier of acyl groups, most notably as acetyl-CoA, which is a critical intermediate in numerous metabolic pathways. imrpress.comwikipedia.org The trilithium salt form is widely used in research to investigate these roles due to its stability. chemimpex.com

The central role of Coenzyme A can be observed in several key processes:

Citric Acid Cycle (Krebs Cycle): Acetyl-CoA, formed from the breakdown of carbohydrates, fats, and some amino acids, is the primary entry point into the citric acid cycle. wikipedia.orgaatbio.com It donates its acetyl group to oxaloacetate to form citrate (B86180), initiating a series of reactions that generate ATP, the cell's main energy currency. ebsco.comsigmaaldrich.com

Fatty Acid Metabolism: Coenzyme A is essential for both the synthesis and degradation of fatty acids. wikipedia.orgontosight.ai In fatty acid synthesis, acetyl-CoA provides the two-carbon building blocks. aatbio.com Conversely, during fatty acid oxidation (beta-oxidation), fatty acids are broken down into acetyl-CoA molecules, which can then enter the citric acid cycle for energy production. wikipedia.org

Other Metabolic Processes: Coenzyme A and its derivatives are involved in the metabolism of amino acids, the synthesis of cholesterol, and the production of ketone bodies. nih.govmdpi.com It is also a precursor for the synthesis of other important molecules. sigmaaldrich.com

Post-Translational Modification: Recent research has highlighted the role of Coenzyme A in the post-translational modification of proteins through acylation. nih.govmdpi.com This process can alter the function, localization, and stability of proteins, thereby regulating a wide range of cellular processes. nih.gov

Major Metabolic Pathways Involving Coenzyme A

| Metabolic Pathway | Role of Coenzyme A | Key Coenzyme A Derivative | Primary Cellular Location |

| Citric Acid Cycle | Entry point for two-carbon units | Acetyl-CoA | Mitochondria |

| Fatty Acid Synthesis | Building block for fatty acid chains | Acetyl-CoA, Malonyl-CoA | Cytosol |

| Fatty Acid Oxidation | Breakdown of fatty acids for energy | Acyl-CoA, Acetyl-CoA | Mitochondria |

| Amino Acid Metabolism | Catabolism of certain amino acids | Various Acyl-CoAs | Mitochondria |

| Cholesterol Synthesis | Precursor for cholesterol backbone | Acetyl-CoA | Cytosol, Endoplasmic Reticulum |

Scope and Significance of Current Academic Research on Coenzyme A (trilithium)

The trilithium salt of Coenzyme A is a valuable tool in modern biochemical research, enabling detailed investigations into its multifaceted roles. Current research extends beyond its classical metabolic functions and delves into its involvement in various disease states and regulatory mechanisms.

Contemporary research areas utilizing Coenzyme A (trilithium) include:

Enzyme Kinetics and Mechanism Studies: Researchers use Coenzyme A (trilithium) to study the kinetics and mechanisms of enzymes that utilize it as a substrate or cofactor. chemimpex.comscientificlabs.co.uk This is fundamental for understanding how these enzymes function and for designing potential inhibitors or activators.

Metabolomics and Metabolic Pathway Analysis: Coenzyme A (trilithium) is employed in metabolomic studies to profile metabolic pathways and understand how they are altered in different physiological or pathological conditions. chemimpex.com This can help in identifying biomarkers for diseases. chemimpex.com

Drug Development: Given its central role in metabolism, the pathways involving Coenzyme A are attractive targets for drug development, particularly for metabolic disorders, cancer, and infectious diseases. chemimpex.comcoenzalabs.com Coenzyme A (trilithium) is used in assays to screen for and characterize new therapeutic agents. chemimpex.com

Cell Culture Applications: It is used as a supplement in cell culture media to support cell growth and function, especially in studies related to cancer and regenerative medicine. chemimpex.com

Epigenetics and Gene Regulation: A fascinating and expanding area of research is the role of acetyl-CoA in histone acetylation, an epigenetic modification that plays a crucial role in regulating gene expression. pubcompare.aiavantorsciences.com Studies in this area are uncovering new layers of cellular control mediated by Coenzyme A metabolism.

The ongoing research on Coenzyme A (trilithium) continues to reveal its profound importance in maintaining cellular homeostasis and its implications in human health and disease. imrpress.comscientificlabs.co.uk

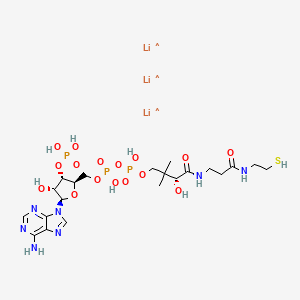

Structure

2D Structure

Properties

Molecular Formula |

C21H36Li3N7O16P3S |

|---|---|

Molecular Weight |

788.4 g/mol |

InChI |

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/t11-,14-,15-,16+,20-;;;/m1.../s1 |

InChI Key |

INHFHKVLIJCQLE-FFKZSOHASA-N |

Isomeric SMILES |

[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O |

Canonical SMILES |

[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |

Origin of Product |

United States |

Biosynthesis and Homeostasis of Coenzyme a Trilithium

De Novo Biosynthesis Pathway of Coenzyme A (trilithium)

The de novo synthesis of Coenzyme A is a highly conserved five-step enzymatic pathway that utilizes pantothenate (vitamin B5), cysteine, and ATP. wikipedia.orgportlandpress.com

Enzymatic Steps and Key Enzymes in Coenzyme A (trilithium) Synthesis

The synthesis of Coenzyme A from pantothenate involves a series of five key enzymatic reactions:

Phosphorylation of Pantothenate: The pathway begins with the phosphorylation of pantothenate to 4'-phosphopantothenate. wikipedia.org This initial and rate-limiting step is catalyzed by the enzyme pantothenate kinase (PanK) . researchgate.netwikipedia.org

Cysteine Addition: Next, the enzyme phosphopantothenoylcysteine synthetase (PPCS) catalyzes the ATP-dependent condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). mdpi.comwikipedia.org

Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) then removes a carboxyl group from PPC to produce 4'-phosphopantetheine (B1211885). mdpi.comresearchgate.net

Adenylylation: The fourth step involves the transfer of an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA. mdpi.com This reaction is catalyzed by phosphopantetheine adenylyltransferase (PPAT) . mdpi.comuniprot.org

Final Phosphorylation: The final step is the phosphorylation of dephospho-CoA at the 3'-hydroxyl group of the ribose sugar, yielding the active Coenzyme A. wikipedia.org This is carried out by the enzyme dephospho-CoA kinase (DPCK) . mdpi.comwikipedia.org

In mammals, the last two steps of this pathway are catalyzed by a single bifunctional enzyme known as Coenzyme A synthase (COASY) , which possesses both PPAT and DPCK activity. mdpi.comresearchgate.netwikipedia.org

Table 1: Key Enzymes in the De Novo Biosynthesis of Coenzyme A

| Step | Enzyme | Gene (in humans) | Substrate(s) | Product |

|---|---|---|---|---|

| 1 | Pantothenate Kinase (PanK) | PANK1, PANK2, PANK3 | Pantothenate, ATP | 4'-Phosphopantothenate, ADP |

| 2 | Phosphopantothenoylcysteine Synthetase (PPCS) | PPCS | 4'-Phosphopantothenate, Cysteine, ATP | 4'-Phospho-N-pantothenoylcysteine, ADP, Pi |

| 3 | Phosphopantothenoylcysteine Decarboxylase (PPCDC) | PPCDC | 4'-Phospho-N-pantothenoylcysteine | 4'-Phosphopantetheine, CO2 |

| 4 | Phosphopantetheine Adenylyltransferase (PPAT) | COASY | 4'-Phosphopantetheine, ATP | Dephospho-CoA, PPi |

| 5 | Dephospho-CoA Kinase (DPCK) | COASY | Dephospho-CoA, ATP | Coenzyme A, ADP |

Isoforms and Differential Expression of Pantothenate Kinases (PANKs) in Coenzyme A (trilithium) Biosynthesis

In mammals, there are four major isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3), encoded by three separate genes. wikipedia.orgplos.org These isoforms exhibit distinct tissue expression patterns and subcellular localizations, which allows for compartmentalized regulation of CoA synthesis. plos.orgnih.gov

PanK1α: Found exclusively in the nucleus. plos.org

PanK1β: Primarily cytosolic, with some association with vesicles. plos.org It is the least sensitive to feedback inhibition by acetyl-CoA. nih.gov

PanK2: Localized to the mitochondrial intermembrane space and also found in the nucleus in humans. plos.org It is the most strongly inhibited by acetyl-CoA. wikipedia.org

PanK3: Distributed throughout the cytoplasm. plos.org

The differential expression and localization of these isoforms suggest they act as sensors of CoA levels in various cellular compartments, responding to local concentrations of regulatory molecules. plos.orgnih.gov For instance, the high expression of PanK1β in the liver is crucial for fatty acid metabolism during fasting. plos.org The distinct regulatory properties of the isoforms, particularly their varying sensitivity to acetyl-CoA, allow for fine-tuning of CoA synthesis in response to the metabolic state of the cell. wikipedia.orgnih.gov

Coenzyme A Synthase (COASY) Function and Regulation in Coenzyme A (trilithium) Production

COASY is a bifunctional enzyme in mammals that carries out the final two steps of CoA biosynthesis. mdpi.comwikipedia.org It is primarily located in the mitochondrial matrix, though it has also been reported in the cytoplasm and nucleus. uniprot.orgresearchgate.net The dual catalytic activity of COASY streamlines the conversion of 4'-phosphopantetheine to CoA. mdpi.com

The activity of COASY is subject to regulation. It has been shown to interact with signaling proteins such as the Shp2 tyrosine phosphatase, which can regulate its PPAT activity. mdpi.com Furthermore, the enhancer of mRNA-decapping protein 4 (EDC4) can inhibit the DPCK activity of COASY, thereby reducing CoA production. mdpi.com COASY has also been implicated in the PI3K signaling pathway through its interaction with the p85α regulatory subunit, suggesting a link between CoA synthesis and cell growth and survival pathways. mdpi.com

Salvage Pathways for Coenzyme A (trilithium) Precursors and Intermediates

In addition to the de novo pathway, cells can utilize salvage pathways to synthesize CoA from precursors and intermediates. mdpi.com These pathways become particularly important when the de novo pathway is impaired. portlandpress.com

One such pathway involves the uptake of pantetheine (B1680023) from external sources. nih.gov Pantetheine can be phosphorylated by PanK to form 4'-phosphopantetheine, which then enters the de novo pathway to be converted into CoA by COASY. mdpi.comnih.gov

Furthermore, intracellular degradation of CoA can generate intermediates that are recycled back into the synthesis pathway. mdpi.com For instance, the degradation of CoA can yield 4'-phosphopantetheine, which can be directly re-utilized by COASY. researchgate.net Another intermediate, dephospho-CoA, can also be salvaged. mdpi.com In some bacteria, a novel salvage pathway has been identified involving the import of cysteinopantetheine. asm.orgbiorxiv.org

Regulation of Coenzyme A (trilithium) Biosynthesis and Cellular Levels

The biosynthesis of Coenzyme A is a tightly regulated process to maintain appropriate cellular levels in response to various metabolic cues. mdpi.com

Feedback Inhibition Mechanisms in Coenzyme A (trilithium) Production

A primary mechanism for regulating CoA biosynthesis is feedback inhibition of the rate-limiting enzyme, pantothenate kinase (PanK). mdpi.comnih.gov Both non-esterified CoA (free CoA) and its thioesters, such as acetyl-CoA, act as allosteric inhibitors of PanK activity. nih.govresearchgate.net

Inhibition by CoA: Free CoA is a potent competitive inhibitor of PanK, binding to the same site as ATP. nih.govnih.gov This provides a direct mechanism to downregulate CoA synthesis when cellular levels of free CoA are high.

Inhibition by Acyl-CoAs: Acetyl-CoA and other acyl-CoAs also inhibit PanK, though generally to a lesser extent than free CoA. nih.govresearchgate.net This allows the cell to modulate CoA synthesis based on the abundance of these key metabolic intermediates. The different PanK isoforms exhibit varying sensitivities to this inhibition. wikipedia.org

In addition to PanK, the activity of the mammalian COASY enzyme is also suppressed by feedback from CoA and its thioesters, providing another layer of control over the final steps of the pathway. mdpi.com This dual feedback regulation ensures that the production of Coenzyme A is closely coupled to the metabolic needs of the cell.

Transcriptional Regulation of Coenzyme A (trilithium) Biosynthetic Enzymes

The expression of the genes that encode the enzymes for Coenzyme A (CoA) biosynthesis is a critical layer of regulation, ensuring that the cellular pool of CoA is aligned with metabolic demands. This process is governed by transcription factors that sense the cellular energy status and the availability of nutrients. ontosight.ai

A key example of this regulation is observed during changes in nutritional states, such as fasting. During periods of fasting, there is a documented alteration in tissue CoA levels, which is driven by the transcriptional regulation of the Pank1 gene, encoding Pantothenate Kinase 1. rug.nl The transcription factor Peroxisome Proliferator-Activated Receptor alpha (PPARα) is instrumental in this process, modulating Pank1 gene expression to adapt CoA synthesis to the metabolic shift towards fatty acid oxidation. rug.nl

Table 1: Transcriptional Regulators of CoA Biosynthesis

| Transcription Factor | Gene Target | Cellular Condition | Effect on Transcription |

| PPARα | Pank1 | Fasting | Upregulation |

Post-Translational Control of Coenzyme A (trilithium) Biosynthetic Enzyme Activity

Once the biosynthetic enzymes for Coenzyme A (CoA) are synthesized, their activity is subject to immediate and fine-tuned control through post-translational mechanisms. The most significant of these is allosteric feedback inhibition, which primarily targets Pantothenate Kinase (PanK), the enzyme that catalyzes the first and rate-limiting step in the CoA biosynthetic pathway. wikipedia.orgasm.org

The primary regulators are CoA itself and its thioester derivatives, most notably acetyl-CoA. nih.govsemanticscholar.org These molecules act as allosteric inhibitors of PanK, competitively inhibiting the binding of ATP. wikipedia.orgnih.gov This mechanism allows the cell to rapidly downregulate CoA production when the pool of CoA or its derivatives is high, thus maintaining homeostasis and conserving energy. nih.gov In some organisms like E. coli, nonesterified CoA (CoASH) is an even more potent inhibitor of PanK than acetyl-CoA. researchgate.net

In mammals, there are four isoforms of PanK (PANK1α, PANK1β, PANK2, and PANK3), and they exhibit different sensitivities to feedback inhibition by acetyl-CoA. semanticscholar.orgnih.gov PanK2 is the most strongly inhibited, while the PanK1β isoform is the least sensitive. wikipedia.org This differential regulation allows for tissue-specific and context-dependent control of CoA synthesis. nih.gov The inhibition mechanism involves a significant conformational change in the dimeric PanK enzyme, where the binding of acetyl-CoA stabilizes an "open," inactive state that prevents ATP from binding effectively. semanticscholar.orgnih.gov

Beyond allosteric regulation, the assembly of the CoA biosynthetic enzymes into a multi-enzyme complex is another layer of post-translational control. mdpi.com Studies have shown that all five enzymes of the pathway can associate, and the stability of this complex is regulated by signaling pathways. For example, oxidative stress can promote the assembly of this complex, potentially to increase the efficiency of CoA synthesis for its antioxidant functions. mdpi.com Other post-translational modifications, such as phosphorylation and ubiquitination, are also known to affect the activity and stability of CoA biosynthetic enzymes. ontosight.ai

Table 2: Post-Translational Regulators of Pantothenate Kinase (PanK) Activity

| Regulator | PanK Isoform(s) Affected | Effect on Activity | Mechanism |

| Acetyl-CoA | All mammalian isoforms (PANK1-3) | Inhibition | Allosteric feedback inhibition, competitive with ATP. Stabilizes inactive enzyme conformation. semanticscholar.orgnih.gov |

| Coenzyme A (CoASH) | E. coli PanK, Mammalian PanK | Inhibition | Allosteric feedback inhibition, competitive with ATP. wikipedia.orgnih.gov |

| Acyl-carnitines | Mammalian isoforms | Antagonizes Inhibition | Counteracts the inhibitory effect of acetyl-CoA. nih.gov |

Nutritional and Hormonal Influences on Coenzyme A (trilithium) Homeostasis

Nutrient availability directly impacts CoA homeostasis. High levels of glucose, pyruvate (B1213749), and fatty acids, similar to the effect of insulin, lead to a decrease in the total CoA pool. portlandpress.com In contrast, conditions of nutritional stress, such as serum starvation, upregulate the assembly of the CoA biosynthetic machinery, likely to prepare the cell for a metabolic shift towards catabolism. mdpi.com The degradation of CoA is also a regulated process that contributes to homeostasis, ensuring that the precursor vitamin, pantothenate, can be recycled. nih.gov This interplay ensures that the cell can flexibly manage its metabolic resources in response to a changing nutritional and hormonal environment. nih.gov

Table 3: Nutritional and Hormonal Influences on Coenzyme A (CoA) Homeostasis

| Factor | Effect on Cellular CoA Levels | Primary Mechanism of Action |

| Insulin | Decrease | Promotes dissociation of the CoA biosynthetic enzyme complex. portlandpress.commdpi.com |

| Glucagon | Increase | Promotes CoA synthesis to support energy mobilization. portlandpress.com |

| Glucocorticoids | Increase | Signals for increased energy availability. portlandpress.com |

| High Glucose/Fatty Acids | Decrease | Signals nutrient abundance, reducing the need for catabolic CoA functions. portlandpress.com |

| Fasting/Serum Starvation | Increase | Upregulates the assembly of the CoA biosynthetic complex and transcription of Pank1. rug.nlmdpi.comwikipedia.org |

| Oxidative Stress | Increase | Promotes assembly of the CoA biosynthetic complex. portlandpress.commdpi.com |

Metabolic Functions and Pathways Involving Coenzyme a Trilithium

Coenzyme A (trilithium) as an Acyl Group Carrier

The key to Coenzyme A's function lies in its terminal thiol (-SH) group. vaia.com This highly reactive group can form a high-energy thioester bond with carboxylic acids, creating an activated acyl group derivative known as an acyl-CoA. wikipedia.orgvaia.comportlandpress.com This activation is crucial because it makes the acyl group more reactive and facilitates its transfer in various metabolic pathways. vaia.comimrpress.com

The general reaction for the formation of an acyl-CoA is: R-COOH + CoASH + ATP ↔ R-CO-S-CoA + AMP + PPi

This function as an acyl group carrier is fundamental to CoA's involvement in the metabolism of carbohydrates, lipids, and proteins. creative-enzymes.comimrpress.com Coenzyme A can carry a variety of acyl groups, including:

Acetyl group: Forming acetyl-CoA, a pivotal molecule in central metabolism. imrpress.comavantiresearch.com

Fatty acyl groups: Forming acyl-CoAs of varying chain lengths, essential for fatty acid oxidation and synthesis. creative-proteomics.com

Other acyl groups: Such as propionyl, succinyl, and 3-hydroxy-3-methylglutaryl (HMG), which are intermediates in various other metabolic pathways. imrpress.comimrpress.com

The ability of Coenzyme A to shuttle these activated acyl units between different enzymatic pathways underscores its role as a major metabolic hub. portlandpress.comucl.ac.uk

| Enzyme Class | Function Involving CoA | Example Enzyme |

| Thiolases | Cleave thioester bonds, often releasing acetyl-CoA. libretexts.org | β-ketoacyl-CoA thiolase |

| Acyl-CoA Synthetases | Activate fatty acids by forming a thioester bond with CoA. creative-proteomics.com | Long-chain-fatty-acid—CoA ligase |

| Acyltransferases | Transfer acyl groups from CoA to other molecules. libretexts.org | Carnitine palmitoyltransferase I |

| Dehydrogenases | Oxidize acyl-CoA derivatives. nih.gov | Acyl-CoA dehydrogenase |

Roles in Central Carbon Metabolism

Coenzyme A and its derivatives, particularly acetyl-CoA, are at the heart of central carbon metabolism, linking the breakdown of various fuel sources to energy production and biosynthetic pathways. researchgate.netacs.orgresearchgate.net

The process begins when acetyl-CoA, derived from pyruvate (B1213749) oxidation, fatty acid breakdown, or amino acid catabolism, condenses with the four-carbon molecule oxaloacetate. psu.edubritannica.com This reaction, catalyzed by citrate (B86180) synthase, forms the six-carbon molecule citrate and releases Coenzyme A (CoASH), which can then participate in other reactions. researchgate.netlongdom.org

Reaction: Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoASH

Another key TCA cycle intermediate involving Coenzyme A is succinyl-CoA. imrpress.combritannica.com It is formed from the oxidative decarboxylation of α-ketoglutarate by the α-ketoglutarate dehydrogenase complex, a reaction analogous to the conversion of pyruvate to acetyl-CoA. britannica.com Succinyl-CoA is a high-energy compound, and the cleavage of its thioester bond is coupled to the synthesis of GTP (or ATP) in a substrate-level phosphorylation step. britannica.com

| TCA Cycle Step | Enzyme | Substrate(s) | Product(s) | Role of CoA |

| Entry Point | Citrate synthase | Acetyl-CoA, Oxaloacetate | Citrate, CoA-SH | Delivers the acetyl group for oxidation. longdom.org |

| Step 4 | α-ketoglutarate dehydrogenase complex | α-ketoglutarate, NAD+, CoA-SH | Succinyl-CoA, NADH, CO₂ | Forms a high-energy thioester bond. britannica.com |

| Step 5 | Succinyl-CoA synthetase | Succinyl-CoA, GDP/ADP, Pi | Succinate, GTP/ATP, CoA-SH | CoA is released, driving substrate-level phosphorylation. britannica.com |

The link between glycolysis and the TCA cycle is the oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.orgjackwestin.com This irreversible reaction occurs in the mitochondrial matrix and is catalyzed by the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex that requires five coenzymes, including Coenzyme A. lumenlearning.comwikipedia.org

Decarboxylation: A carboxyl group is removed from pyruvate, releasing a molecule of carbon dioxide. lumenlearning.comlibretexts.org

Oxidation: The remaining two-carbon fragment is oxidized to an acetyl group, with the electrons being transferred to NAD+ to form NADH. psu.edulumenlearning.com

Transfer to CoA: The acetyl group is then transferred to the thiol group of Coenzyme A, forming the high-energy thioester bond of acetyl-CoA. psu.edulumenlearning.comlibretexts.org

This reaction is a critical regulatory point in metabolism. The resulting acetyl-CoA can then enter the TCA cycle for complete oxidation to generate energy or be used as a building block for fatty acid synthesis in the cytosol. wikipedia.orgjackwestin.com

Lipid Metabolism and Coenzyme A (trilithium)

Coenzyme A is indispensable for lipid metabolism, playing central roles in both the synthesis of fatty acids (anabolism) and their breakdown for energy (catabolism). atamanchemicals.comimrpress.comimrpress.com

Fatty acid synthesis is the process of creating fatty acids from acetyl-CoA and NADPH. wikipedia.org This pathway primarily occurs in the cytoplasm. atamanchemicals.com

The key steps involving Coenzyme A derivatives are:

Precursor Supply: Acetyl-CoA, primarily generated in the mitochondria from pyruvate oxidation, is transported to the cytoplasm in the form of citrate. There, it is cleaved by ATP citrate lyase to regenerate cytosolic acetyl-CoA. wikipedia.org

Committed Step: The first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is catalyzed by acetyl-CoA carboxylase (ACC). imrpress.comimrpress.comwikipedia.orgReaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

Elongation: Malonyl-CoA serves as the two-carbon donor for the growing fatty acid chain. In a series of reactions catalyzed by the fatty acid synthase (FAS) complex, the malonyl group (from malonyl-CoA) is added to a primer (acetyl-CoA for the first round), with the release of CO₂. The growing chain remains attached to an acyl carrier protein (ACP), which itself contains a phosphopantetheine group derived from Coenzyme A. wikipedia.org

This cycle of condensation, reduction, dehydration, and another reduction repeats until a long-chain fatty acid, typically palmitic acid (a 16-carbon saturated fatty acid), is formed. imrpress.com

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria to generate acetyl-CoA, NADH, and FADH₂. wikipedia.orgwikipedia.org

The process requires the following steps involving Coenzyme A:

Activation: Before oxidation can begin, fatty acids in the cytosol must be activated. This is achieved by attaching them to Coenzyme A in a reaction catalyzed by fatty acyl-CoA synthetase (also known as thiokinase). This reaction consumes the equivalent of two ATP molecules and forms a fatty acyl-CoA. creative-proteomics.comlibretexts.orgaocs.org

Transport: The resulting fatty acyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle. libretexts.orgwikipedia.org

Cyclic Oxidation: Once inside the matrix, the fatty acyl-CoA undergoes a four-step cycle, with each cycle shortening the fatty acid chain by two carbons and producing one molecule of acetyl-CoA, one FADH₂, and one NADH. nih.govwikipedia.org The four enzymes involved are acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase. libretexts.orgaocs.orgnih.gov The final step, catalyzed by thiolase, cleaves the bond between the alpha and beta carbons by adding a new Coenzyme A molecule, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. libretexts.orgnih.gov

This process repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the TCA cycle to generate large amounts of ATP. atamanchemicals.comwikipedia.org

| Beta-Oxidation Stage | Key Molecule(s) | Location | Function of CoA |

| Activation | Fatty Acid, Coenzyme A, ATP | Cytosol | Forms fatty acyl-CoA, activating the fatty acid for metabolism. libretexts.org |

| Transport | Fatty acyl-CoA, Carnitine | Mitochondrial Membranes | Acyl group is transferred from CoA to carnitine and back to CoA. wikipedia.org |

| Oxidation Cycle | Fatty acyl-CoA, FAD, NAD+, Coenzyme A | Mitochondrial Matrix | Serves as the anchor for the fatty acid chain and is used in the final thiolytic cleavage step to release acetyl-CoA. nih.govwikipedia.org |

Cholesterol Synthesis and HMG-Coenzyme A (trilithium) Metabolism

Coenzyme A (CoA) is central to the biosynthesis of cholesterol through its derivative, 3-hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA). mdpi.comwikipedia.org The synthesis of cholesterol begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA acetyltransferase (ACAT). mdpi.com Subsequently, HMG-CoA synthase catalyzes the reaction of acetoacetyl-CoA with another molecule of acetyl-CoA to produce HMG-CoA. mdpi.com

HMG-CoA stands at a critical metabolic juncture, serving as a precursor for both cholesterol and ketone bodies. nih.gov In the context of cholesterol synthesis, the enzyme HMG-CoA reductase (HMGCR) catalyzes the conversion of HMG-CoA to mevalonic acid. wikipedia.orgnih.govtandfonline.com This reaction is the committed and rate-limiting step in the mevalonate (B85504) pathway, which ultimately leads to the production of cholesterol and other isoprenoids. wikipedia.orgnih.gov The paramount importance of this step is underscored by the fact that HMG-CoA reductase is the primary target for statins, a class of cholesterol-lowering drugs. mdpi.comwikipedia.orgnih.gov By competitively inhibiting this enzyme, statins effectively reduce the synthesis of cholesterol in the liver, which in turn leads to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the plasma. ahajournals.org

The regulation of HMG-CoA reductase is a complex process, occurring at transcriptional, translational, and post-translational levels to maintain cholesterol homeostasis. nih.govtandfonline.com This intricate regulatory network ensures that the body can produce sufficient cholesterol for its needs while preventing its overaccumulation. tandfonline.com

Table 1: Key Enzymes in HMG-CoA Metabolism for Cholesterol Synthesis

| Enzyme | Reactants | Product | Metabolic Pathway | Function |

|---|---|---|---|---|

| Acetyl-CoA acetyltransferase (ACAT) | 2 Acetyl-CoA | Acetoacetyl-CoA + CoA | Cholesterol Synthesis | Initiates the cholesterol synthesis pathway. mdpi.com |

| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA + CoA | Cholesterol Synthesis | Forms the key intermediate HMG-CoA. mdpi.com |

Carbohydrate Metabolism Intersections with Coenzyme A (trilithium) Pathways

Coenzyme A provides a crucial link between carbohydrate metabolism and other central metabolic pathways, most notably the citric acid cycle and fatty acid synthesis. fiveable.mebritannica.com The primary intersection point is the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA. This reaction is catalyzed by the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex located in the mitochondrial matrix. mhmedical.comwikipedia.orgwikipedia.org

Pyruvate + NAD+ + CoA → Acetyl-CoA + NADH + H+ + CO2 ditki.com

This conversion is a critical regulatory point in metabolism. wikipedia.org When cellular energy levels are high, as indicated by high ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, the PDC is inhibited. wikipedia.org Conversely, when energy demand is high, the complex is activated. This ensures that the carbon atoms from glucose are directed towards complete oxidation in the citric acid cycle for energy production when needed. mhmedical.com

Acetyl-CoA, formed from pyruvate, can then enter the citric acid cycle to be oxidized for ATP production or, when energy is plentiful, can be transported to the cytosol to serve as the building block for fatty acid synthesis. fiveable.mewikipedia.org This dual fate of acetyl-CoA highlights the central role of Coenzyme A in integrating carbohydrate and lipid metabolism. fiveable.me

Table 2: Role of Coenzyme A in Linking Glycolysis and the Citric Acid Cycle

| Process | Starting Metabolite | Key Enzyme/Complex | Coenzyme A Role | End Product | Metabolic Significance |

|---|---|---|---|---|---|

| Glycolysis | Glucose | - | Not directly involved | Pyruvate | Initial breakdown of glucose in the cytoplasm. |

| Pyruvate Decarboxylation | Pyruvate | Pyruvate Dehydrogenase Complex (PDC) | Substrate | Acetyl-CoA | Links glycolysis to the citric acid cycle. wikipedia.org |

Amino Acid Metabolism and Coenzyme A (trilithium)-Dependent Reactions

Coenzyme A is indispensable for the catabolism of several amino acids, particularly the branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. cocukmetabolizma.commdpi.com The breakdown of these essential amino acids involves a series of enzymatic reactions that ultimately convert them into intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle. researchgate.net

The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which removes the amino group. researchgate.netmdpi.com This is followed by an irreversible oxidative decarboxylation of the resulting branched-chain α-keto acids (BCKAs), a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.commdpi.com The BCKDH complex covalently attaches Coenzyme A to the oxidized BCKA, forming the corresponding acyl-CoA derivative. mdpi.com

The subsequent metabolic pathways for each BCAA diverge, but all involve Coenzyme A thioesters. cocukmetabolizma.com For instance:

The breakdown of leucine yields acetyl-CoA and acetoacetate (B1235776). mdpi.com

The catabolism of isoleucine produces acetyl-CoA and propionyl-CoA (which can be converted to succinyl-CoA). cocukmetabolizma.com

The degradation of valine leads to the formation of propionyl-CoA. cocukmetabolizma.com

These Coenzyme A-activated intermediates can then be used for energy production through the citric acid cycle or serve as precursors for gluconeogenesis or ketogenesis. mdpi.com

Ketone Body Metabolism and Coenzyme A (trilithium)

Coenzyme A is a key player in ketogenesis, the metabolic process that produces ketone bodies as an alternative energy source, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake. wikipedia.orgwikipedia.org This process occurs primarily in the mitochondria of liver cells. nih.gov

Ketogenesis is initiated by the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. nih.gov HMG-CoA synthase then combines acetoacetyl-CoA with another molecule of acetyl-CoA to form HMG-CoA. nih.gov This HMG-CoA is the same intermediate found in cholesterol synthesis, but its fate is determined by the cellular location and metabolic state. In the mitochondria, HMG-CoA lyase cleaves HMG-CoA into acetoacetate (a primary ketone body) and acetyl-CoA. nih.govmhmedical.com Acetoacetate can then be reduced to another ketone body, β-hydroxybutyrate, or spontaneously decarboxylate to form acetone. wikipedia.orgnih.gov

The liver produces ketone bodies but cannot utilize them for energy because it lacks the necessary enzyme, β-ketoacyl-CoA transferase. nih.gov Instead, ketone bodies are transported via the bloodstream to extrahepatic tissues, such as the brain, heart, and skeletal muscle. wikipedia.orglecturio.com In these tissues, ketone bodies are converted back to acetyl-CoA, which can then enter the citric acid cycle to generate ATP. wikipedia.orglecturio.com This process allows the body to utilize energy stored in fatty acids when glucose availability is limited. lecturio.com

Table 3: Coenzyme A's Role in Ketogenesis

| Step | Enzyme | Substrates | Products | Significance |

|---|---|---|---|---|

| 1 | Thiolase | 2 Acetyl-CoA | Acetoacetyl-CoA + CoA | First step in ketone body synthesis. nih.gov |

| 2 | HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA + CoA | Formation of the key intermediate HMG-CoA. nih.gov |

Coenzyme A (trilithium) in Xenobiotic and Bile Acid Metabolism

Coenzyme A plays a significant role in the metabolism and detoxification of both endogenous compounds, such as bile acids, and foreign substances (xenobiotics). nih.govencyclopedia.pub

Bile Acid Metabolism:

Bile acids are synthesized in the liver from cholesterol and are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. oup.com Before being secreted into the bile, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine. oup.comreactome.org This conjugation process involves the activation of the bile acid by Coenzyme A. nih.gov

The reaction is a two-step process. First, a bile acid is converted to its corresponding bile acid-CoA thioester. nih.govhmdb.ca Then, the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the transfer of the bile acid from CoA to either glycine or taurine, forming the conjugated bile salt and releasing free Coenzyme A. reactome.orgnih.gov This conjugation increases the water solubility of bile acids, enhancing their function as detergents in the intestine. oup.comhmdb.ca

Xenobiotic Metabolism:

Certain xenobiotic compounds that contain a carboxylic acid group can be metabolized through a pathway involving Coenzyme A. acs.org Similar to bile acids, these xenobiotic carboxylic acids can be activated by forming a thioester linkage with Coenzyme A. acs.org This activation is typically catalyzed by acyl-CoA synthetases. acs.org

Once formed, the xenobiotic-CoA conjugate can undergo several metabolic fates. It can be conjugated with amino acids, such as glycine or taurine, in a reaction analogous to bile acid conjugation. acs.org These xenobiotic-CoA intermediates can also potentially interfere with endogenous lipid metabolism by competing with fatty acids for the same enzyme systems. acs.org The formation of these CoA adducts is a critical step in the biotransformation and subsequent elimination of certain foreign compounds. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Coenzyme A (trilithium) |

| Acetyl-CoA |

| Acetoacetyl-CoA |

| HMG-CoA (3-hydroxy-3-methylglutaryl-Coenzyme A) |

| Mevalonic acid |

| Cholesterol |

| Pyruvate |

| Thiamine pyrophosphate (TPP) |

| Lipoic acid |

| FAD (Flavin adenine (B156593) dinucleotide) |

| NAD+ (Nicotinamide adenine dinucleotide) |

| NADH |

| ATP (Adenosine triphosphate) |

| ADP (Adenosine diphosphate) |

| Leucine |

| Isoleucine |

| Valine |

| Succinyl-CoA |

| Propionyl-CoA |

| Acetoacetate |

| β-hydroxybutyrate |

| Acetone |

| Glycine |

| Taurine |

| Bile acids |

Cellular and Subcellular Dynamics of Coenzyme a Trilithium

Compartmentalization of Coenzyme A (trilithium) and Its Derivatives

The distribution of Coenzyme A within a cell is not uniform. Instead, distinct pools of CoA and its thioester derivatives, such as acetyl-CoA, are maintained within different subcellular compartments, including the mitochondria, cytosol, peroxisomes, and even the nucleus. nih.govfaseb.org This separation is crucial for regulating metabolic pathways. faseb.org The membranes of these organelles are generally impermeable to CoA and its derivatives, necessitating specific transport systems to move the cofactor or its precursors between compartments. plos.orgresearchgate.net

The concentration of CoA varies significantly between these compartments. Mitochondria and peroxisomes harbor high concentrations, in the range of 2–5 mM and 0.7 mM, respectively. portlandpress.com In contrast, the cytosol and nucleus have considerably lower levels, estimated to be between 0.05 and 0.14 mM. portlandpress.com This differential distribution reflects the diverse and intensive CoA-dependent activities occurring within each organelle.

Mitochondrial Pools and Transport of Coenzyme A (trilithium)

The mitochondrial matrix is a major hub of CoA-dependent reactions, including the Krebs cycle and fatty acid β-oxidation. wikipedia.orgsigmaaldrich.com Consequently, it maintains a substantial pool of CoA. nih.gov Since CoA is synthesized in the cytosol, its transport into the mitochondria is essential. nih.gov This transport is primarily mediated by specific carrier proteins embedded in the inner mitochondrial membrane. nih.govnih.gov In humans, the protein SLC25A42 has been identified as a key mitochondrial transporter for CoA. nih.govuniprot.orgebi.ac.uk It functions through a counter-exchange mechanism, importing CoA into the matrix in exchange for intramitochondrial (deoxy)adenine nucleotides and adenosine (B11128) 3',5'-diphosphate. nih.govnih.gov

The transport of acetyl groups into the mitochondria for the Krebs cycle can also occur indirectly via the carnitine shuttle. In this process, cytosolic acetyl-CoA is converted to acetylcarnitine, which is then transported across the mitochondrial membrane and reconverted to acetyl-CoA. asm.org

Cytosolic Pools and Transport of Coenzyme A (trilithium)

The cytosol maintains its own distinct pool of CoA, which is essential for critical anabolic processes such as fatty acid synthesis. wikipedia.orgsigmaaldrich.com The regulation of this pool is tightly linked to the cell's nutritional state. For instance, when glucose is abundant, CoA is utilized in the cytosol for the synthesis of fatty acids. wikipedia.org Conversely, during periods of starvation, CoA is involved in the transport of fatty acids from the cytosol to the mitochondria for oxidation and energy production. wikipedia.org

While direct transport of CoA across the mitochondrial membrane is primarily inward, the transfer of acetyl units from the mitochondria to the cytosol can occur. One proposed mechanism involves the mitochondrial enzyme Ach1, which can convert mitochondrial acetyl-CoA into acetate (B1210297). oup.com This acetate can then cross the mitochondrial membranes and be converted back to acetyl-CoA in the cytosol by acetyl-CoA synthetase. oup.com Additionally, citrate (B86180) produced in the mitochondrial matrix from acetyl-CoA can be transported to the cytosol and then cleaved by ATP-citrate lyase to generate cytosolic acetyl-CoA. embopress.org

Peroxisomal and Nuclear Localization of Coenzyme A (trilithium)

Peroxisomes are another key site of CoA-dependent metabolism, particularly the β-oxidation of very-long-chain fatty acids and branched-chain fatty acids. frontiersin.orgmdpi.com Similar to mitochondria, peroxisomes have a dedicated pool of CoA and require transporters to import it from the cytosol. nih.govmdpi.com The protein SLC25A17 (also known as PMP34) has been identified as a peroxisomal CoA transporter. researchgate.net Inside the peroxisomes, CoA is crucial for the thiolytic cleavage step of β-oxidation. mdpi.com The resulting acetyl-CoA and shortened acyl-CoAs can then be exported to the mitochondria for further metabolism, often via the carnitine shuttle. mdpi.com

A distinct pool of acetyl-CoA also exists within the nucleus, where it can equilibrate with the cytosolic pool through nuclear pores. nih.gov This nuclear acetyl-CoA serves as the acetyl donor for the post-translational modification of proteins, most notably the acetylation of histones, which plays a crucial role in the regulation of gene expression. nih.govfaseb.org

Transport Mechanisms of Coenzyme A (trilithium) and Its Precursors Across Membranes

The transport of CoA and its precursors across the impermeable membranes of organelles is a highly regulated process mediated by specific transporter proteins. This ensures that each compartment has the necessary supply of this essential cofactor for its specific metabolic functions.

SLC25A Family Transporters in Coenzyme A (trilithium) Shuttle

The Solute Carrier Family 25 (SLC25) is a large group of transport proteins primarily located in the inner mitochondrial membrane, responsible for the transport of a wide variety of metabolites, nucleotides, and cofactors. nih.govphysiology.orgbamsjournal.com

A key member of this family, SLC25A42 , has been definitively identified as the primary mitochondrial CoA transporter in humans. nih.govuniprot.orgebi.ac.uk It facilitates the import of CoA into the mitochondrial matrix in a strict counter-exchange for intramitochondrial molecules such as adenosine 3',5'-diphosphate (PAP), ADP, and other (deoxy)adenine nucleotides. nih.govnih.gov This antiport mechanism ensures the maintenance of the adenine (B156593) nucleotide pool within the mitochondria while supplying the necessary CoA.

Another member, SLC25A17 , functions as a CoA transporter in peroxisomes. researchgate.net It is believed to transport free CoA, as well as FAD and NAD+, into the peroxisomal matrix in exchange for intraperoxisomally produced PAP, FMN, and AMP. researchgate.net This transport is vital for processes like the β-oxidation of very-long-chain fatty acids that occur within peroxisomes. researchgate.net

The table below summarizes the key transporters involved in CoA compartmentalization.

| Transporter | Organelle | Function |

| SLC25A42 | Mitochondria | Imports CoA in exchange for (deoxy)adenine nucleotides and adenosine 3',5'-diphosphate. nih.govnih.govuniprot.org |

| SLC25A17 | Peroxisomes | Transports CoA, FAD, and NAD+ into the peroxisome in exchange for PAP, FMN, and AMP. researchgate.net |

| Carnitine Shuttle | Mitochondria/ Peroxisomes | Indirectly transports acetyl groups as acetylcarnitine. asm.orgmdpi.com |

Dynamic Regulation of Subcellular Coenzyme A (trilithium) Concentrations

The concentrations of CoA and its thioesters within each subcellular compartment are not static but are dynamically regulated to meet the cell's changing metabolic demands. nih.gov This regulation occurs at multiple levels, including the synthesis and degradation of CoA, the activity of transport proteins, and the interconversion between CoA and its thioester derivatives. portlandpress.com

The nutritional state of the cell is a major factor influencing subcellular CoA levels. nih.gov For example, in the liver, the switch between the fed and fasted states involves coordinated and opposing regulation of extracellular and intracellular CoA degradation pathways to adjust the total intracellular CoA levels. nih.govnih.gov During fasting, there is an increased need for fatty acid oxidation in the mitochondria, leading to changes in the mitochondrial CoA pool.

Intracellular degradation of CoA is carried out by specific Nudix (nucleoside diphosphate-linked moiety-X) hydrolases located in the mitochondria and peroxisomes. nih.gov These enzymes can also act on acyl-CoAs and are key in regulating the size of subcellular CoA pools and the rates of CoA-dependent metabolic reactions. nih.gov

Furthermore, the activity of the key enzymes in the CoA biosynthetic pathway, particularly pantothenate kinase (PANK), is subject to feedback inhibition by CoA and its thioesters, primarily acetyl-CoA. portlandpress.comresearchgate.net The different isoforms of PANK have distinct subcellular localizations and regulatory properties, allowing for fine-tuned control of CoA levels in various compartments. portlandpress.com

Coenzyme a Trilithium in Post Translational Modifications and Epigenetics

Protein CoAlation: Mechanisms and Research Methodologies

Protein CoAlation is a recently discovered post-translational modification involving the covalent attachment of Coenzyme A to cysteine residues of proteins via a disulfide bond. This modification has emerged as a significant mechanism in redox signaling and cellular protection against oxidative stress.

The fundamental mechanism of protein CoAlation involves the formation of a mixed disulfide bond between the thiol group (-SH) of a cysteine residue on a target protein and the thiol group of Coenzyme A. This process, termed S-thiolation, results in the addition of the relatively large and negatively charged CoA molecule to the protein. This covalent modification can significantly alter the protein's structure, charge, and function. Studies have shown that protein CoAlation is a reversible process, indicating its role in dynamic cellular regulation. The reversibility of this modification suggests the existence of specific cellular machinery for both adding and removing CoA from proteins, allowing for a controlled response to cellular signals and environmental stressors.

Under conditions of oxidative or metabolic stress, the levels of CoAlated proteins have been observed to increase significantly in both mammalian and bacterial cells. This suggests that CoAlation serves as a protective mechanism for cysteine residues, which are susceptible to irreversible oxidation under such conditions. By forming a reversible disulfide bond with CoA, the cysteine thiol is shielded from further oxidation to sulfinic or sulfonic acid, which would result in a permanent loss of protein function.

Protein CoAlation can occur through both non-enzymatic and potentially enzymatic pathways.

Non-Enzymatic CoAlation: Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the oxidation of protein cysteine thiols to form sulfenic acids (-SOH). These activated intermediates can then react with the thiol group of Coenzyme A to form a disulfide bond. Another non-enzymatic mechanism involves thiol-disulfide exchange reactions, where an existing disulfide bond on a protein can be attacked by the thiol of CoA, resulting in the CoAlation of one of the original cysteine residues. Efficient protein CoAlation has been demonstrated in vitro through non-enzymatic mechanisms.

Enzymatic CoAlation: While non-enzymatic processes are evident, there is speculation that the conjugation of CoA to protein thiols could be facilitated by enzymes, similar to the action of glutathione (B108866) S-transferases in protein glutathionylation. However, specific enzymes that catalyze protein CoAlation have yet to be definitively identified. The existence of enzymatic de-CoAlation, the removal of CoA from proteins, has been suggested by preliminary studies, which would further support the role of CoAlation as a regulated cellular process.

The identification and study of CoAlated proteins have been significantly advanced by the development of specific research methodologies. A key tool in this research is the use of monoclonal antibodies that specifically recognize Coenzyme A. These anti-CoA antibodies allow for the detection and immunoprecipitation of CoAlated proteins from cell and tissue lysates.

Mass Spectrometry: Following enrichment using anti-CoA antibodies, mass spectrometry (MS) has become an indispensable technique for identifying the specific proteins that are CoAlated and for mapping the precise cysteine residues that are modified. Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches enable the sequencing of peptides and the identification of the mass shift corresponding to the addition of CoA. To date, over 2,000 CoAlated proteins have been identified in bacteria and mammalian cells under various stress conditions. nih.gov

Functional Characterization: Once a protein is identified as being CoAlated, various functional assays are employed to understand the consequences of this modification. These assays often involve comparing the activity of the unmodified protein with its CoAlated counterpart, which can be generated in vitro. Functional studies have revealed that CoAlation can modulate the enzymatic activity of proteins, either by inhibiting or, in some cases, activating them. For example, the CoAlation of several metabolic and signaling proteins, including aconitase and creatine (B1669601) kinase, has been shown to inhibit their enzymatic activities. nih.gov

Table 1: Examples of CoAlated Proteins and their Functional Consequences

| Protein | Site of CoAlation | Functional Effect of CoAlation |

|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Catalytic Cysteine | Inhibition of enzymatic activity; Protection from overoxidation nih.govnih.gov |

| Aconitase | Cysteine in the active site | Inhibition of enzymatic activity nih.gov |

| Creatine Kinase (CK) | Cysteine residue | Inhibition of enzymatic activity nih.gov |

| Pyruvate (B1213749) Dehydrogenase Kinase 2 (PDK2) | Cysteine residue | Inhibition of enzymatic activity nih.gov |

| Aurora A Kinase | Cysteine residue | Inhibition of kinase activity nih.gov |

| Metastasis suppressor protein NME1 | Cysteine residue | Inhibition of enzymatic activity nih.gov |

Protein Acetylation Mediated by Acetyl-Coenzyme A (trilithium)

Protein acetylation is a widespread post-translational modification that plays a crucial role in regulating a vast number of cellular processes. This modification involves the transfer of an acetyl group from the donor molecule, Acetyl-Coenzyme A, to a lysine (B10760008) residue on a target protein. This process is catalyzed by enzymes known as lysine acetyltransferases (KATs), formerly referred to as histone acetyltransferases (HATs).

One of the most well-characterized roles of protein acetylation is in the regulation of gene expression through the modification of histone proteins. Histones are the primary protein components of chromatin, the complex of DNA and protein that makes up chromosomes. The N-terminal tails of histone proteins are rich in lysine residues and are subject to a variety of post-translational modifications, including acetylation.

The acetylation of lysine residues on histone tails neutralizes their positive charge. Since DNA is negatively charged due to its phosphate (B84403) backbone, this charge neutralization weakens the electrostatic interaction between the histones and DNA. This leads to a more relaxed chromatin structure, known as euchromatin, which is generally associated with increased transcriptional activity as it allows transcription factors and RNA polymerase greater access to the DNA. wikipedia.org Conversely, the removal of acetyl groups by histone deacetylases (HDACs) restores the positive charge on the lysines, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. wikipedia.org The dynamic interplay between KATs and HDACs, therefore, acts as a critical switch for controlling gene expression. wikipedia.org

Table 2: Major Histone Acetylation Sites and Their Associated Functions

| Histone | Acetylation Site | Associated Function |

|---|---|---|

| H3 | K9, K14, K18, K23, K27 | Transcriptional activation; associated with active promoters and enhancers abcam.comcusabio.com |

| H4 | K5, K8, K12, K16 | Transcriptional activation; involved in histone deposition and chromatin assembly cusabio.com |

| H2A | K5, K9 | Transcriptional activation cusabio.com |

| H2B | K5, K12, K15, K16, K20 | Transcriptional elongation and activation cusabio.com |

While initially discovered and extensively studied in the context of histones, it is now clear that lysine acetylation is a widespread modification that affects a vast number of non-histone proteins located in the nucleus, cytoplasm, and mitochondria. Proteomic studies have identified thousands of acetylated proteins, highlighting the broad impact of this modification on cellular function. wikipedia.org

The acetylation of non-histone proteins can have a variety of functional consequences, including:

Alteration of Enzymatic Activity: Acetylation can directly modulate the catalytic activity of enzymes. For some enzymes, acetylation of a lysine residue in or near the active site can inhibit its function, while for others, it can lead to activation.

Regulation of Protein Stability: Acetylation can influence the stability of a protein by either protecting it from or targeting it for degradation through the ubiquitin-proteasome system.

Modulation of Protein-Protein Interactions: The addition of an acetyl group can create or block binding sites for other proteins, thereby regulating the formation of protein complexes.

Control of Subcellular Localization: Acetylation can affect the localization of a protein within the cell by influencing its interaction with transport machinery.

Table 3: Examples of Non-Histone Proteins Regulated by Acetylation

| Protein | Function | Consequence of Acetylation |

|---|---|---|

| p53 | Tumor suppressor | Increased DNA binding and transcriptional activity nih.gov |

| Tubulin | Cytoskeletal protein | Affects microtubule stability and function wikipedia.org |

| NF-κB | Transcription factor | Modulation of transcriptional activity nih.gov |

| Importin-α | Nuclear import receptor | Promotes interaction with importin-β, affecting nuclear transport nih.gov |

| Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase | Metabolic enzyme | Increased catalytic activity nih.gov |

Acetyltransferases and Deacetylases in Coenzyme A (trilithium)-Dependent Acetylation

Protein acetylation is a pivotal post-translational modification where an acetyl group from acetyl-coenzyme A (acetyl-CoA) is transferred to a polypeptide chain. cd-biosciences.com This process is central to epigenetic regulation, particularly through the modification of histones. wikipedia.org The level of histone acetylation is dynamically controlled by the opposing actions of two enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). oup.combiomodal.com

Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of specific lysine residues on histone tails. oup.comnih.govrsc.org This reaction neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interaction between the histone tail and the negatively charged DNA backbone. wikipedia.orgbiomodal.com Consequently, the chromatin structure becomes more relaxed or "open," making the DNA more accessible to transcription factors and the transcriptional machinery, generally leading to gene activation. oup.combiomodal.com HATs are typically found in large multi-protein complexes and are recruited to specific gene promoters through interactions with sequence-specific transcription factors. nih.gov

HATs can be broadly classified into two main types based on their subcellular localization. oup.com Type A HATs are located in the nucleus and are responsible for acetylating histones within the chromatin context, directly influencing gene expression. oup.comnih.gov Type B HATs are found in the cytoplasm and acetylate newly synthesized histones before they are assembled into nucleosomes. oup.comnih.gov There are several families of HATs, including the GNAT, MYST, and CBP/p300 families, all of which contain a conserved catalytic domain. rsc.org

Conversely, histone deacetylases (HDACs) catalyze the reverse reaction, removing acetyl groups from lysine residues on histones and other proteins. cd-biosciences.comnih.gov This restores the positive charge on the lysine, leading to a more compact chromatin structure and transcriptional repression. oup.com Like HATs, HDACs also function within large complexes and are recruited to specific genomic loci. nih.gov HDACs are grouped into different classes. Class I, II, and IV HDACs are zinc-dependent enzymes, while Class III HDACs, also known as sirtuins (SIRTs), are dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov

The activity of these enzymes is tightly regulated, and the availability of acetyl-CoA, the acetyl donor molecule derived from Coenzyme A, is a critical factor. nih.gov Because acetyl-CoA is a central metabolite linking glycolysis, the citric acid cycle, and fatty acid metabolism, its cellular concentration reflects the metabolic state of the cell. oup.com Fluctuations in the nucleocytosolic pool of acetyl-CoA can directly impact the activity of HATs, thereby linking cellular metabolism directly to histone acetylation and epigenetic regulation of gene expression. nih.govnih.gov

| Enzyme Class | Function | Cofactor | Cellular Location |

| Histone Acetyltransferases (HATs) | Adds acetyl group to lysine residues | Acetyl-CoA | Nucleus (Type A), Cytoplasm (Type B) |

| Histone Deacetylases (HDACs) Class I, II, IV | Removes acetyl group from lysine residues | Zn2+ | Varies |

| Sirtuins (HDACs Class III) | Removes acetyl group from lysine residues | NAD+ | Varies (Nucleus, Cytoplasm, Mitochondria) |

Other Acylations (e.g., Malonylation, Succinylation) Involving Coenzyme A (trilithium) Derivatives

Beyond acetylation, Coenzyme A derivatives serve as donors for a variety of other protein acylation modifications, which are increasingly recognized as important post-translational modifications (PTMs) in regulating protein function and cellular processes. imrpress.com These modifications involve the transfer of different acyl groups from their respective acyl-CoA thioesters to lysine residues on proteins, including histones. imrpress.comresearchgate.net Among these are malonylation and succinylation, which, like acetylation, can alter the charge and structure of proteins. researchgate.net

Malonylation is a PTM where a malonyl group is transferred from malonyl-CoA to a lysine residue. imrpress.com Malonyl-CoA is a key metabolite in fatty acid synthesis, formed by the carboxylation of acetyl-CoA. wikipedia.org This modification adds a negatively charged carboxyl group to the lysine side chain, inducing a more significant change in charge compared to acetylation. imrpress.com The enzymes responsible for adding and removing this mark are still under active investigation, though some sirtuins, such as SIRT5, have been shown to possess demalonylase activity. researchgate.net

Succinylation involves the transfer of a succinyl group from succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, to a lysine residue. imrpress.comnih.gov Similar to malonylation, succinylation introduces a larger, negatively charged moiety onto the lysine residue, which can have profound effects on protein structure and function. researchgate.net This modification has been identified on numerous proteins, particularly in the mitochondria where succinyl-CoA concentrations are high. researchgate.net The sirtuin SIRT5 has been identified as a major lysine desuccinylase in mammalian cells. researchgate.net

The deposition of these acyl groups can occur enzymatically or non-enzymatically, especially in environments with high concentrations of the corresponding acyl-CoA, such as the mitochondria. nih.govresearchgate.net Studies have shown that proteins with CoA-binding sites are more likely to be acylated, suggesting that the local concentration of acyl-CoA molecules can drive the modification of nearby lysine residues. nih.govresearchgate.netcore.ac.ukescholarship.org

These diverse acylations expand the regulatory landscape beyond acetylation, creating a complex code of PTMs that can fine-tune protein function. imrpress.com The type and extent of acylation are directly linked to the availability of specific acyl-CoA molecules, which in turn is dictated by the cell's metabolic state. biologists.com For instance, the levels of malonyl-CoA are linked to fatty acid metabolism, while succinyl-CoA levels are tied to the TCA cycle. imrpress.comresearchgate.net Therefore, these modifications provide a direct mechanism for cellular metabolic pathways to signal to and regulate the proteome. imrpress.com

| Modification | Acyl-CoA Donor | Change in Lysine Charge | Key "Eraser" Enzyme | Metabolic Link |

| Acetylation | Acetyl-CoA | Neutralization of positive charge | HDACs, Sirtuins | Central Metabolism |

| Malonylation | Malonyl-CoA | Addition of a negative charge | SIRT5 | Fatty Acid Synthesis |

| Succinylation | Succinyl-CoA | Addition of a negative charge | SIRT5 | TCA Cycle |

Interplay Between Coenzyme A (trilithium) Status and Epigenetic Regulation

The status of the cellular Coenzyme A pool and its derivatives is intrinsically linked to the epigenetic landscape, acting as a crucial interface between metabolism and gene regulation. oup.com Cellular metabolism produces the key metabolites that serve as substrates and cofactors for epigenetic modifying enzymes. oup.com Acetyl-CoA, derived from Coenzyme A, is a primary example, serving as the sole acetyl donor for histone acetyltransferases (HATs). nih.govoup.com Consequently, the availability of acetyl-CoA directly influences the level of histone acetylation, a hallmark of active chromatin and gene expression. oup.comresearchgate.net

The interplay extends beyond acetylation. The cellular pools of other acyl-CoAs, such as malonyl-CoA and succinyl-CoA, also fluctuate with metabolic activity and serve as donors for other histone modifications. imrpress.comresearchgate.net These modifications add further layers of regulatory complexity, with each type of acylation potentially having distinct functional consequences. imrpress.com The enzymes that remove these marks, particularly the sirtuins, are also linked to metabolism as their activity is often dependent on metabolites like NAD+. nih.gov

This metabolic-epigenetic crosstalk is fundamental for cellular homeostasis, development, and response to environmental cues. nih.gov For example, metabolic reprogramming, a characteristic of many physiological and pathological processes like cancer and immune cell activation, leads to significant alterations in the concentrations of metabolites like acetyl-CoA. frontiersin.orgnih.gov These metabolic shifts can drive widespread changes in the epigenetic landscape, contributing to the altered gene expression profiles that define these cellular states. researchgate.netnih.gov The epigenome, therefore, acts as a sensor for the metabolic network, allowing cells to adapt their transcriptional programs in response to their metabolic status, which is heavily influenced by the availability and utilization of Coenzyme A and its derivatives. nih.gov

| Metabolic State | Key Metabolite Levels | Impact on Epigenetic Enzymes | Consequence for Chromatin |

| High Glucose/Nutrient Availability | Increased Acetyl-CoA | Increased HAT activity | Global increase in histone acetylation, open chromatin |

| Calorie Restriction/Low Energy | Decreased Acetyl-CoA | Decreased HAT activity / Increased Sirtuin activity | Global decrease in histone acetylation, compact chromatin |

| Active Fatty Acid Synthesis | Increased Malonyl-CoA | Potential for increased protein malonylation | Altered protein function and gene regulation |

| Active TCA Cycle | Increased Succinyl-CoA | Potential for increased protein succinylation | Altered protein function and gene regulation |

Coenzyme a Trilithium As a Signaling Molecule

Extracellular Signaling Roles of Coenzyme A (trilithium) and Derivatives

While Coenzyme A is predominantly an intracellular molecule, it and its precursors can be found in the extracellular space where they may play a role in cell-to-cell signaling. Extracellular CoA can be degraded by ectonucleotide pyrophosphatases (ENPPs) into more stable molecules like 4'-phosphopantetheine (B1211885). nih.govwikipedia.org These breakdown products can then be taken up by cells and utilized for intracellular CoA synthesis. wikipedia.org The signaling roles of extracellular CoA are often indirect, mediated by its degradation products. For instance, the adenosine (B11128) diphosphate (B83284) (ADP) moiety of CoA can interact with P2Y purinergic receptors, which are G-protein coupled receptors involved in a multitude of physiological processes, including platelet aggregation and neurotransmission. researchgate.netnih.gov

Research has suggested that extracellular CoA can act as a competitive inhibitor of platelet aggregation, potentially by interacting with P2Y receptors. researchgate.net This indicates a possible role in modulating thrombosis and maintaining vascular homeostasis. The degradation of extracellular CoA and the subsequent uptake of its components highlight a mechanism for intercellular communication and nutrient sharing. nih.gov

Intracellular Signaling Functions of Coenzyme A (trilithium) and Thioesters

Internally, Coenzyme A and its thioester derivatives, most notably acetyl-CoA, are pivotal signaling molecules that reflect the metabolic state of the cell. nih.govnih.gov These molecules participate in key post-translational modifications that regulate protein function and gene expression.

Protein Acetylation: Acetyl-CoA is the sole acetyl group donor for the Nε-lysine acetylation of proteins, a widespread post-translational modification. nih.govnih.gov Histone acetylation, a key epigenetic modification that influences chromatin structure and gene accessibility, is directly dependent on the availability of nuclear acetyl-CoA. nih.gov High levels of acetyl-CoA, indicative of a high energy state, promote histone acetylation and the expression of genes involved in cell growth and proliferation. nih.gov Beyond histones, numerous metabolic enzymes and signaling proteins are also regulated by acetylation, affecting their activity, stability, and localization. nih.gov

Protein CoAlation: A more recently discovered signaling function of CoA is its role in redox regulation through a process termed "protein CoAlation". nih.govportlandpress.com Under conditions of oxidative or metabolic stress, the thiol group of CoA can form a disulfide bond with reactive cysteine residues on cellular proteins. nih.govportlandpress.com This reversible post-translational modification protects proteins from irreversible oxidation and inactivation. nih.gov Over 2000 proteins have been identified as targets for CoAlation in bacteria and mammalian cells, with a significant portion being metabolic enzymes. nih.govmdpi.com This suggests that CoAlation is a widespread mechanism for redox sensing and regulation of metabolism during stress. portlandpress.com

Table 1: Comparison of Intracellular Signaling Functions of Coenzyme A and Acetyl-CoA

| Signaling Mechanism | Molecule | Target | Cellular Process Regulated |

| Protein Acetylation | Acetyl-CoA | Lysine (B10760008) residues of histones and other proteins | Gene expression, chromatin structure, enzyme activity, cell growth |

| Protein CoAlation | Coenzyme A | Cysteine residues of proteins | Redox homeostasis, antioxidant response, enzyme activity under stress |

Coenzyme A (trilithium) in Metabolic Sensing and Signal Transduction Pathways

The intracellular concentration of Coenzyme A and its acyl-CoA derivatives serves as a critical indicator of the cell's energetic status, thereby functioning as a metabolic sensor. nih.govnih.gov The ratio of acetyl-CoA to free CoA, for example, is a key metric of cellular energy balance. nih.gov This sensing capability allows cells to adapt their metabolic and signaling pathways to changes in nutrient availability.

The subcellular localization of different isoforms of pantothenate kinase (PANK), the first enzyme in CoA biosynthesis, enables these enzymes to act as local sensors of CoA levels and modulate the rate of CoA synthesis to match the metabolic state of the cell. nih.gov For instance, mitochondrial PANK isoforms can respond to the high acetyl-CoA levels within the mitochondria. nih.gov This compartmentalized sensing and regulation ensures metabolic flexibility. nih.gov

Recent research has uncovered a direct link between the phosphoinositide 3-kinase (PI3K)-AKT signaling pathway, a central regulator of cell growth and metabolism, and the de novo synthesis of Coenzyme A. harvard.eduludwigcancerresearch.org The PI3K-AKT pathway is frequently hyperactivated in cancer and plays a crucial role in reprogramming cellular metabolism to support proliferation. aacrjournals.orgnih.gov

Studies have shown that PI3K signaling, through the effector kinase AKT, stimulates the synthesis of CoA from its precursor, vitamin B5 (pantothenate). aacrjournals.orgcornell.edu A key mechanism in this regulation involves the phosphorylation of Pantothenate Kinase 4 (PANK4) by AKT. harvard.eduaacrjournals.org PANK4 has been identified as a suppressor of CoA synthesis through its metabolite phosphatase activity. harvard.educornell.edu Phosphorylation of PANK4 by AKT relieves this suppression, leading to increased CoA synthesis. harvard.educornell.edu This regulatory axis ensures that CoA levels are coordinated with the demands of cell growth and proliferation driven by hormones, growth factors, or oncogenic signaling. ludwigcancerresearch.orgcornell.edu Conversely, cellular depletion of CoA has been shown to inhibit PI3K signaling, suggesting a feedback loop. harvard.edu

Table 2: Key Proteins in the PI3K-AKT-CoA Signaling Axis

| Protein | Function | Role in CoA Synthesis |

| PI3K | Generates PIP3, activating AKT | Upstream activator of the pathway |

| AKT | Serine/threonine kinase | Phosphorylates and inhibits PANK4 |

| PANK4 | Suppressor of CoA synthesis (phosphatase activity) | Inhibition is relieved by AKT phosphorylation, leading to increased CoA synthesis |

Coenzyme A plays a significant role in the cellular response to various stressors, particularly oxidative and metabolic stress. portlandpress.comportlandpress.com The primary mechanism for this is protein CoAlation, where CoA is covalently attached to cysteine residues of proteins. portlandpress.com This modification is induced by oxidizing agents like hydrogen peroxide and diamide, as well as by metabolic stress such as nutrient deprivation. portlandpress.comportlandpress.com

Protein CoAlation serves a protective function by preventing the irreversible overoxidation of protein thiols, thereby preserving protein function. nih.gov Studies have shown that a wide range of cellular proteins, especially metabolic enzymes, are CoAlated in response to stress. portlandpress.combiologists.com For example, in rat liver, protein CoAlation is significantly increased after a 24-hour fast, indicating its role in metabolic adaptation to starvation. portlandpress.comportlandpress.com The pattern of CoAlated proteins can differ from that of glutathionylated proteins, another major redox modification, suggesting distinct roles for these two antioxidant systems. portlandpress.com The reversibility of CoAlation allows for dynamic regulation of protein function in response to fluctuating stress levels. portlandpress.com

Allosteric Regulation of Enzymes by Coenzyme A (trilithium) and Acyl-Coenzyme A (trilithium)

Coenzyme A and its acyl-CoA derivatives are important allosteric regulators of several key metabolic enzymes, providing rapid control over metabolic pathways in response to changes in cellular energy status. wikipedia.orgportlandpress.com

One of the most well-studied examples is the regulation of acetyl-CoA carboxylase (ACC) , the rate-limiting enzyme in fatty acid synthesis. portlandpress.comnih.gov Long-chain fatty acyl-CoAs, the end products of fatty acid synthesis, are potent negative allosteric effectors of ACC. portlandpress.comnih.gov This feedback inhibition prevents the overproduction of fatty acids. nih.gov Conversely, citrate (B86180), a precursor for cytosolic acetyl-CoA, allosterically activates ACC, promoting its polymerization into an active form. portlandpress.comyoutube.com

Pyruvate (B1213749) dehydrogenase (PDH) , the enzyme complex that links glycolysis to the citric acid cycle, is also subject to allosteric regulation by CoA and its derivatives. wikipedia.orgkhanacademy.org High ratios of acetyl-CoA to free CoA inhibit the PDH complex, signaling that the energy needs of the cell are being met and that further oxidation of pyruvate is not required. wikipedia.org

Furthermore, long-chain fatty acyl-CoA esters have been identified as allosteric activators of AMP-activated protein kinase (AMPK) , a central energy sensor in the cell. nih.gov This activation of AMPK by acyl-CoAs promotes fatty acid oxidation, creating a feed-forward mechanism to utilize available fatty acids for energy production. nih.gov

Table 3: Allosteric Regulation of Key Metabolic Enzymes by CoA and its Derivatives

| Enzyme | Effector Molecule(s) | Effect on Enzyme Activity | Metabolic Pathway Regulated |

| Acetyl-CoA Carboxylase (ACC) | Long-chain fatty acyl-CoAs | Inhibition | Fatty Acid Synthesis |

| Citrate | Activation | Fatty Acid Synthesis | |

| Pyruvate Dehydrogenase (PDH) | Acetyl-CoA/CoA ratio (high) | Inhibition | Link between Glycolysis and TCA Cycle |

| AMP-activated Protein Kinase (AMPK) | Long-chain fatty acyl-CoAs | Activation | Fatty Acid Oxidation |